2-Chlorothioanisole
2-Chlorothioanisole
2-Chlorothioanisole can be prepared from the reaction between N,N-dimethylformamide, 1,2-dichlorobenzene, finely ground KOH and methyl mercaptan. Benzene dipole moment value analysis of 2-chlorothioanisole indicates that it exists predominantly in trans- form. 1H NMR spectrum of 2-chlorothioanisole has been studied in acetone-d6 solution.
Brand Name:
Vulcanchem
CAS No.:
17733-22-1
VCID:
VC21029964
InChI:
InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
SMILES:
CSC1=CC=CC=C1Cl
Molecular Formula:
C7H7ClS
Molecular Weight:
158.65 g/mol
2-Chlorothioanisole
CAS No.: 17733-22-1
Cat. No.: VC21029964
Molecular Formula: C7H7ClS
Molecular Weight: 158.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Chlorothioanisole can be prepared from the reaction between N,N-dimethylformamide, 1,2-dichlorobenzene, finely ground KOH and methyl mercaptan. Benzene dipole moment value analysis of 2-chlorothioanisole indicates that it exists predominantly in trans- form. 1H NMR spectrum of 2-chlorothioanisole has been studied in acetone-d6 solution. |
|---|---|
| CAS No. | 17733-22-1 |
| Molecular Formula | C7H7ClS |
| Molecular Weight | 158.65 g/mol |
| IUPAC Name | 1-chloro-2-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 |
| Standard InChI Key | IHLDFHCSSCVPQW-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1Cl |
| Canonical SMILES | CSC1=CC=CC=C1Cl |
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